molecular formula C22H20ClN5O3 B14094809 3-(4-chlorobenzyl)-8-(3-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

3-(4-chlorobenzyl)-8-(3-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B14094809
M. Wt: 437.9 g/mol
InChI Key: WVLVJRNNRQIQNJ-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-8-(3-methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-8-(3-methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-8-(3-methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-8-(3-methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-8-(3-methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and imidazolidine-containing molecules. Examples include:

  • 3-(4-chlorophenyl)-1-methyl-1H-purine-2,6-dione
  • 8-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]pyridine-2,4-dione

Uniqueness

What sets 3-[(4-chlorophenyl)methyl]-8-(3-methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H20ClN5O3

Molecular Weight

437.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H20ClN5O3/c1-25-19-18(20(29)28(22(25)30)13-14-6-8-15(23)9-7-14)27-11-10-26(21(27)24-19)16-4-3-5-17(12-16)31-2/h3-9,12H,10-11,13H2,1-2H3

InChI Key

WVLVJRNNRQIQNJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N4CCN(C4=N2)C5=CC(=CC=C5)OC

Origin of Product

United States

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